molecular formula C22H21N3O6 B4880358 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile

Cat. No.: B4880358
M. Wt: 423.4 g/mol
InChI Key: HXMUVBOUZBLNPJ-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, hydroxy, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde, followed by a series of condensation and cyclization reactions to introduce the naphthalene and cyano groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine .

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or chemical modification. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar in structure but lacks the naphthalene and cyano groups.

    4,5-Dimethoxy-2-nitrobenzyl bromide: Contains the same aromatic core but different functional groups.

    4,5-Dimethoxy-2-nitrophenylacetic acid: Similar aromatic structure with different substituents.

Uniqueness

The uniqueness of 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-21(2)8-14-20(17(27)9-21)16(26)6-13(22(14,10-23)11-24)12-5-18(30-3)19(31-4)7-15(12)25(28)29/h5,7-8,13,26H,6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMUVBOUZBLNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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